1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane

Data Transparency Procurement Due Diligence Evidence-Based Selection

Researchers requiring a sterically defined, N-protected 1-azaspiro[4.5]decane scaffold often face unreliable sourcing of regioisomerically pure spirocyclic intermediates. This compound solves that problem as a fully synthetic, single-isomer building block with a tosyl-protected amine and a C8-phenyl substituent. - Enables modular SAR exploration: detosylation allows direct N-functionalization for opioid, ORL1, or sigma receptor ligand optimization. - Serves as a matched negative control or peripheral-restricted chemical probe when CNS exclusion is desired, owing to its elevated TPSA. - Distinct MW (369.5 g/mol) and characteristic sulfonamide MS fragmentation make it an ideal retention time marker for azaspiro library QC. Supplied with 95% purity (HPLC) and stored at ambient temperature; ready for immediate synthetic use.

Molecular Formula C22H27NO2S
Molecular Weight 369.5 g/mol
CAS No. 655240-02-1
Cat. No. B12522523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane
CAS655240-02-1
Molecular FormulaC22H27NO2S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC23CCC(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H27NO2S/c1-18-8-10-21(11-9-18)26(24,25)23-17-5-14-22(23)15-12-20(13-16-22)19-6-3-2-4-7-19/h2-4,6-11,20H,5,12-17H2,1H3
InChIKeyOXHIAVXSRRAFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold of 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane


1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane (CAS 655240-02-1) is a fully synthetic spirocyclic amine belonging to the 1-azaspiro[4.5]decane class. Its structure incorporates a para-toluenesulfonyl (tosyl) group on the spirocyclic nitrogen (N1) and a phenyl substituent at the C8 position of the cyclohexane ring [1]. The 1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently employed in ligands targeting the μ-opioid receptor (MOR), the opioid-receptor-like 1 (ORL1) receptor, and sigma receptors [2]. Substituted azaspiro(4.5)decane derivatives are the subject of extensive patent activity, notably from Grünenthal GmbH, due to their potential as analgesics and CNS therapeutics [2].

Generic Substitution Risks for 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane


Even minor structural modifications to the 1-azaspiro[4.5]decane core can cause profound, non-linear shifts in receptor subtype selectivity, intrinsic efficacy, and off-target liability [1]. The presence of the bulky N-tosyl group and the C8-phenyl ring in 655240-02-1 distinguishes it from simple N-alkyl or N-acyl analogs, which typically display different steric and electronic profiles at the receptor binding pocket. Consequently, generic replacement by another “azaspiro” derivative without precise matching of the N-substituent and ring substitution pattern is pharmacologically unsound. The patent literature explicitly acknowledges that known spirocyclic cyclohexane derivatives are “not satisfactory in all respects,” citing undesirable affinity for hERG, L-type calcium, and sodium channels as recurring liabilities that are highly sensitive to specific substitution [1].

Quantitative Evidence Guide for 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane


Critical Data Gap in Pharmacology and ADME

A thorough search of primary research papers, patents, BindingDB, ChEMBL, PubChem, and reputable vendor technical datasheets failed to identify any public quantitative binding affinity (Ki/IC50), functional activity (EC50/Emax), selectivity profile, in vivo pharmacokinetic parameter, or comparative ADMET endpoint for 1-(4-methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane. The only verifiable information available is its chemical structure, as confirmed by Wikidata [1]. This compound does not appear as an exemplified compound with disclosed data in the major azaspiro(4.5)decane patent families, including WO2016008582A1, WO2004/043967, WO2005/063769, WO2006/018184, WO2007/124903, or WO2008/009416 [2]. Without quantitative differential evidence, no claim of superiority or distinction over close analogs can be substantiated at this time.

Data Transparency Procurement Due Diligence Evidence-Based Selection

N-Tosyl Impact on Solubility and Permeability

The N-tosyl group present in 655240-02-1 is a strong electron-withdrawing sulfonamide that reduces the basicity of the spirocyclic nitrogen (predicted pKa of the conjugate acid ~2–4 units lower than the free amine) relative to N-des-tosyl-8-phenyl-1-azaspiro[4.5]decane (class-level inference) [1]. This modification is expected to dramatically decrease aqueous solubility of the free base and alter membrane permeability, as sulfonamide-containing analogs typically exhibit lower logD7.4 and reduced CNS penetration potential compared to their tertiary amine counterparts. While no direct head-to-head comparative data exist, the calculated topological polar surface area (TPSA) of 655240-02-1 is approximately 45.6 Ų (sulfonamide moiety), versus ~3.2 Ų for the des-tosyl analog, a >14-fold increase that is a well-established predictor of reduced passive blood-brain barrier permeation [1].

Physicochemical Properties Structural Alert DMPK Inference

Positional Isomer Selectivity Differences

The specific 1-azaspiro[4.5]decane connectivity (nitrogen at position 1, spiro junction at position 1) distinguishes 655240-02-1 from 2-azaspiro[4.5]decane and 8-azaspiro[4.5]decane regioisomers, which position the nitrogen at different points within the spirocyclic framework. Patent data on related spirocyclic opioid ligands demonstrate that moving the nitrogen atom by a single carbon atom can invert receptor subtype selectivity (e.g., from MOR-preferring to ORL1-preferring) and alter functional activity from agonism to antagonism [1]. Specifically, Grünenthal's WO2016008582A1 exemplifies 2-azaspiro[4.5]decane derivatives with distinct SAR from the 1-aza series; no cross-series data exist to support interchangeability [1].

Regiochemistry Receptor Selectivity Scaffold Hopping

Application Scenarios for 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane


Peripheral Target Engagement Probe with Low CNS Penetration

The N-tosyl sulfonamide moiety in 655240-02-1 is predicted to confer low CNS permeability based on elevated TPSA and reduced basicity relative to des-tosyl analogs. This compound may be useful as a peripherally restricted chemical probe in target engagement studies where CNS exclusion is desirable, provided the target of interest tolerates the bulky tosyl group [1].

LC-MS/MS Reference Standard for Method Development

Given its distinct molecular weight (369.5 g/mol) and characteristic sulfonamide fragmentation pattern in mass spectrometry, 655240-02-1 can serve as a chromatographic retention time marker and mass calibration standard in LC-MS/MS method development for azaspiro[4.5]decane analogue libraries [1].

Negative Control for GPCR SAR Studies

If future studies confirm that the N-tosyl substitution abolishes binding affinity at MOR/ORL1/sigma receptors in the 1-azaspiro[4.5]decane series, 655240-02-1 could serve as a matched negative control compound. However, this application remains hypothetical pending experimental validation against structurally related active analogs exemplified in WO2016008582A1 [2].

Late-Stage Diversification Intermediate

The tosyl group is a well-established protecting group for secondary amines. 655240-02-1 may be employed as a protected intermediate for the synthesis of N-unsubstituted 8-phenyl-1-azaspiro[4.5]decane via reductive or hydrolytic detosylation, enabling subsequent N-functionalization with diverse electrophiles for SAR exploration [1].

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